

(S,S)-BMS-984923 for Alzheimer's disease research

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to **(S,S)-BMS-984923** for Alzheimer's Disease Research

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. The accumulation of amyloid-beta (Aβ) peptides, particularly soluble Aβ oligomers (Aβο), is considered a key initiating event in the disease cascade. These oligomers are implicated in synaptic toxicity, leading to the downstream pathology including tau hyperphosphorylation and synapse loss, which correlates strongly with cognitive impairment.[1][2][3][4] (S,S)-BMS-984923, also known as ALX-001, is a novel investigational therapeutic that offers a unique mechanism to counteract Aβo-induced neurotoxicity.[5][6] This document provides a comprehensive technical overview of (S,S)-BMS-984923, detailing its mechanism of action, preclinical and clinical data, and associated experimental protocols for researchers in the field of neurodegenerative disease.

Core Mechanism of Action: Silent Allosteric Modulation of mGluR5

(S,S)-BMS-984923 is a potent, high-affinity silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[2][7] The core of its innovative approach lies in its ability to selectively block the pathological signaling cascade initiated by A β oligomers while preserving the essential physiological signaling of glutamate.[2][6][8]



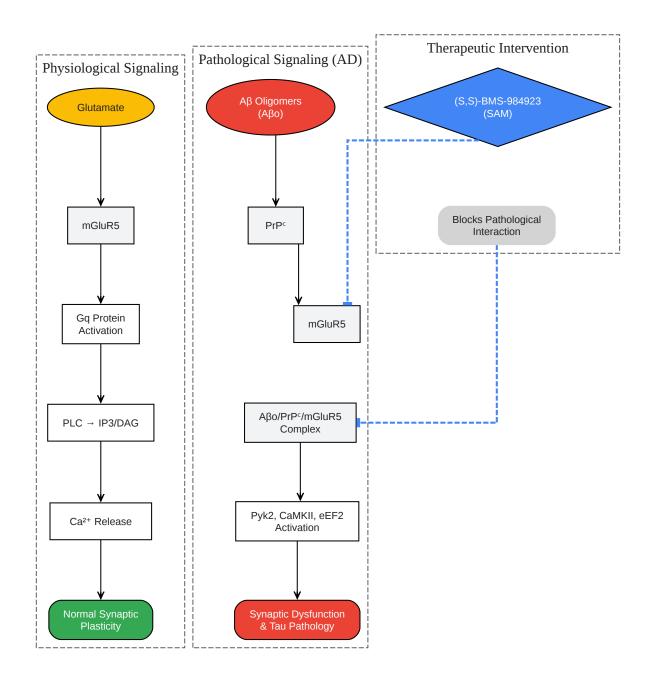




The pathological cascade in AD is understood to involve the binding of Aβo to the cellular prion protein (PrPC).[1][2] This Aβo/PrPC complex then interacts with mGluR5, triggering a conformational change in the receptor that initiates a cascade of intracellular events leading to synaptic damage.[1][2][9] (S,S)-BMS-984923 binds to an allosteric site on mGluR5, stabilizing the receptor's conformation.[1] This stabilization prevents the interaction with the Aβo/PrPC complex, thus inhibiting the downstream activation of kinases such as Pyk2, CaMKII, and eEF2 that are associated with synaptic toxicity and tau pathology.[1][5]

Crucially, as a "silent" modulator, **(S,S)-BMS-984923** does not affect the normal, glutamate-mediated activation of mGluR5, which is vital for cognitive functions.[2][6] This targeted disruption of a specific pathological interaction, while sparing physiological function, distinguishes it from traditional mGluR5 antagonists or negative allosteric modulators (NAMs), which can impair normal synaptic function and have a narrow therapeutic window.[2][8]





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Caption: Mechanism of (S,S)-BMS-984923 Action.



Quantitative Data Summary

The pharmacological profile of **(S,S)-BMS-984923** has been characterized through extensive in vitro, preclinical, and clinical studies. Key quantitative data are summarized below.

Table 1: In Vitro Pharmacology

Parameter	Species/System	Value	Reference
Binding Affinity (Ki)	Human mGluR5	0.6 nM	[2][7]
Agonist Activity (EC50)	h-mGluR5A in HEK293 cells (Ca ²⁺ release)	> 3000 nM	[7]
hERG Inhibition (IC50)	GLP Cell Culture Assay	1.14 μΜ	[5]

Table 2: Preclinical Pharmacokinetics & Safety

Parameter	Species	Value	Reference
Oral Bioavailability	Mice	50-90%	[5]
Half-life	Mice	3 hours	[1]
Brain/Plasma Ratio	Mice	Brain levels nearly as high as plasma	[1][5]
NOAEL (28-day)	Rats	15 mg/kg/day	[5]
NOAEL (28-day)	Monkeys	200 mg/kg/day	[5]

Table 3: Clinical Pharmacodynamics (Receptor Occupancy)



Parameter	Population	Value	Reference
Plasma IC50	Healthy Older Adults	33.9 ng/mL	[9]
Plasma IC80	Healthy Older Adults	135.7 ng/mL	[6][9]
Monkey Receptor Occupancy	Non-human Primates	94.4% at 1.0 mg/kg (IV)	[5]
Mouse Receptor Occupancy	Mice	98% at 7.5 mg/kg (oral)	[5]

Preclinical Efficacy

Preclinical studies in multiple mouse models of Alzheimer's disease have demonstrated the potential of **(S,S)-BMS-984923** to reverse key pathological features of the disease.

- Restoration of Synaptic Density: In aged APP/PS1 mice, a 4-week treatment with (S,S)-BMS-984923 restored synaptic density, measured by presynaptic (SV2A) and postsynaptic (PSD95) markers, to levels comparable to wild-type mice.[1][5] This effect persisted for at least four weeks after treatment cessation.[5]
- Cognitive Rescue: The restoration of synapses was accompanied by significant improvements in cognitive performance across multiple behavioral tests in aged APP/PS1 mice.[1]
- Reduction in Tau Pathology: In triple transgenic AD mice, treatment reduced the levels of both soluble and insoluble phosphorylated tau.[1]
- No Effect on Amyloid Plaques: Consistent with its mechanism of targeting the effects of soluble Aβ oligomers, the compound did not alter amyloid plaque load, astrogliosis, or microgliosis.[1][5] This highlights its role in protecting synapses from Aβo toxicity rather than clearing existing plaques.

Clinical Development

(S,S)-BMS-984923 (ALX-001) has progressed into clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.



Table 4: Clinical Trial Summary



Trial ID	Phase	Population	Doses	Key Findings	Reference
NCT0480598 3	Phase 1a	36 Healthy Older Adults (50-80 yrs)	Single Ascending Doses (10- 200 mg)	Safe and well- tolerated; no serious adverse events. Plasma exposure increased linearly with dose. Established plasma concentration s for IC50 and IC80 of receptor occupancy.	[9][10]
NCT0580438 3	Phase 1b	Healthy Volunteers & AD Patients	Multiple Ascending Doses (50, 100, 150 mg BID) for up to 28 days	All doses were safe and well- tolerated. 50 mg BID achieved >2- fold coverage of IC80 and 100 mg BID achieved >6- fold coverage. Supports advancement to Phase 2.	[5][6][10]



				Ongoing	
NCT0630914		Parkinson's	50 or 100 mg	study to	
7	Phase 1	Disease	BID for 28	assess safety	[5][8]
,		Patients	days	and	
				tolerability.	

Experimental Protocols & Methodologies

Replication and extension of the research on **(S,S)-BMS-984923** require a clear understanding of the key experimental methodologies employed.

Caption: Drug Development and Evaluation Workflow for (S,S)-BMS-984923.

Receptor Occupancy Assessment by PET

Target engagement in the brain is quantified using Positron Emission Tomography (PET) imaging.

- Radiotracer: [18F]FPEB, a known high-affinity radioligand for mGluR5, is used.[5][9]
- Procedure: Dynamic PET scans are conducted at baseline (off-drug) and at specified time points post-dose (e.g., 4 and 24 hours).[9]
- Analysis: A 2-tissue compartment model with a metabolite-corrected plasma input function is
 used to estimate the distribution volume (VT) for each scan. Receptor occupancy (RO) is
 then calculated as the percentage reduction in VT post-dose compared to baseline.[9]
- Modeling: A nonlinear least squares analysis is used to fit a one-parameter model to the plasma concentration vs. RO data to estimate the IC50 and IC80 values.

Synaptic Density Measurement

Synaptic density, a key correlate of cognitive function, is assessed using complementary methods.

• Immunohistochemistry: Brain tissue from animal models is sectioned and stained with antibodies against presynaptic (e.g., SV2A) and postsynaptic (e.g., PSD95) marker proteins.



[1][5] The density of these markers is then quantified in specific brain regions like the hippocampus and cortex.

• PET Imaging: In vivo synaptic density can be measured using PET with radiotracers like [18F]SynVesT-1, which binds to the synaptic vesicle glycoprotein 2A (SV2A).[5] This allows for longitudinal assessment in the same subjects.

In Vitro Functional Assays

To confirm the "silent" allosteric modulator profile, functional assays are critical.

- Calcium Mobilization Assay: HEK293 cells stably expressing the human mGluR5 are used.
 Intracellular calcium levels are monitored using a fluorescent indicator (e.g., via FLIPR assay).[7]
- Agonist Mode: The compound is applied alone across a range of concentrations to test for direct receptor activation (agonist activity). (S,S)-BMS-984923 shows no agonist activity.[2]
 [7]
- Modulator Mode: The compound is co-applied with a glutamate agonist (e.g., L-glutamate or DHPG) to assess for positive or negative modulation of the glutamate response. (S,S)-BMS-984923 does not alter the glutamate-induced signal, confirming its "silent" nature.[2]

Conclusion

(S,S)-BMS-984923 represents a highly targeted, mechanism-based therapeutic approach for Alzheimer's disease. As a silent allosteric modulator of mGluR5, it is designed to selectively inhibit the neurotoxic signaling of Aβ oligomers—a primary driver of synaptic failure—without disrupting essential physiological glutamate neurotransmission.[2][4] Robust preclinical data demonstrate its ability to rescue synaptic loss, reverse cognitive deficits, and reduce tau pathology in animal models.[1][5] Early-phase clinical trials have established a favorable safety profile and confirmed high levels of brain target engagement at well-tolerated doses.[6][9] This body of evidence supports the continued development of (S,S)-BMS-984923 as a promising, potentially disease-modifying oral therapy for individuals with Alzheimer's disease.



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- To cite this document: BenchChem. [(S,S)-BMS-984923 for Alzheimer's disease research].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12400551#s-s-bms-984923-for-alzheimer-s-disease-research]

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